![molecular formula C8H9NO B145565 3-(2-Pyridyl)-2-propen-1-ol CAS No. 131610-03-2](/img/structure/B145565.png)
3-(2-Pyridyl)-2-propen-1-ol
Overview
Description
“3-(2-Pyridyl)-2-propen-1-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Molecular Structure Analysis
The molecular structure of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds has been studied using various spectroscopic methods . These studies often involve quantum chemical calculations to determine structure parameters, harmonic vibrational fundamentals, potential energy distribution, and infrared and Raman intensities .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(2-Pyridyl)-2-propen-1-ol” are not detailed in the retrieved data, studies on similar pyridine derivatives have been reported . For instance, Pd(II) complexes have been found to be efficient precatalysts in Suzuki−Miyaura and Heck cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds have been analyzed using various methods . These studies often involve the evaluation of nonlinear optical properties, frontier molecular orbital parameters, natural bond orbital characteristics, and molecular electrostatic potential surface analysis .
Scientific Research Applications
Chemical Synthesis
“3-(2-Pyridyl)-2-propen-1-ol” can be used as a building block in the synthesis of various complex organic compounds. It can be used to create a variety of derivatives, which can then be used in further chemical reactions .
Spectrophotometric Determination of Iron
A derivative of “3-(2-Pyridyl)-2-propen-1-ol”, known as “5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4-disulfonic acid monosodium salt hydrate”, is used in the accurate determination of sub microgram levels of serum iron. This makes it a valuable reagent for the spectrophotometric determination of iron .
Emissive Cu (I) Cationic Complexes
“3-(2-Pyridyl)-2-propen-1-ol” can be used in the design and characterization of emissive Cu (I) cationic complexes. These complexes have potential applications in areas such as optoelectronics, including organic light-emitting diodes (OLEDs) .
Future Directions
Future research directions could involve further exploration of the synthesis, characterization, and applications of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds . For instance, recent progress in the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions offers promising avenues for future research .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrido[1,2-a]indoles, have been found to exhibit a wide range of biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor effects . These activities suggest that the compound may interact with various cellular targets, potentially including DNA, RNA, proteins, and enzymes.
Mode of Action
For instance, some pyrido[1,2-a]indoles can bind to DNA, causing structural changes that inhibit DNA replication and transcription . Other compounds may interact with enzymes, altering their activity and thus affecting various biochemical processes .
Biochemical Pathways
For example, some pyrido[1,2-a]indoles can inhibit the JAK2–STAT3 pathway, which plays a crucial role in cell proliferation and survival
Pharmacokinetics
Similar compounds, such as chlorpyrifos, have been shown to undergo extensive first-pass metabolism, resulting in the formation of metabolites like 3,5,6-trichloro-2-pyridinol (tcpy) . The pharmacokinetics of TCPy in saliva and blood were found to be very similar, suggesting that 3-(2-Pyridyl)-2-propen-1-ol might have similar properties .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells, disrupt mitochondrial membrane potential, and alter the balance of bcl-2 family proteins . These effects suggest that 3-(2-Pyridyl)-2-propen-1-ol may have similar cytotoxic properties.
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other substances can affect the stability and activity of similar compounds
properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)-2-propen-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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